

comparing biological activity of methyl 4-amino-1H-indazole-3-carboxylate derivatives

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Compound of Interest

Compound Name: *methyl 4-amino-1H-indazole-3-carboxylate*

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Comparative Analysis of the Biological Activity of Indazole Derivatives

A comprehensive review of the existing scientific literature reveals a significant research gap concerning the biological activity of derivatives specifically synthesized from **methyl 4-amino-1H-indazole-3-carboxylate**. While the indazole scaffold is a well-established pharmacophore in drug discovery, leading to numerous derivatives with potent anticancer, anti-inflammatory, and kinase inhibitory activities, modifications originating from the 4-amino substituted indazole-3-carboxylate core are not extensively documented in published studies. This guide, therefore, provides a broader comparative overview of the biological activities of various indazole derivatives to offer insights into the potential of this chemical class for researchers, scientists, and drug development professionals.

Anticancer Activity of Indazole Derivatives

The indazole nucleus is a prominent feature in a variety of anticancer agents.[1] Research has demonstrated that derivatives of 1H-indazole-3-carboxamide can act as potent inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression.[2] One representative compound from this series, 30l, exhibited an impressive IC50 value of 9.8 nM against PAK1 and demonstrated high selectivity across a panel of 29 other kinases.[2] Furthermore, this compound was shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells.[2]

Another class of indazole derivatives, N-phenylindazole diarylureas, has also shown promising anticancer activity. These compounds have demonstrated potent in vitro cell viability inhibition with IC50 values ranging from 0.4 to 50 μ M across various cancer cell lines, including murine metastatic breast cancer (4T1), murine glioblastoma (GL261), and human triple-negative breast cancer (MDA-MB-231).[3]

Kinase Inhibitory Activity

The indazole scaffold is a key component of numerous kinase inhibitors.[1] The structural features of the indazole ring allow for critical interactions within the ATP-binding pocket of various kinases. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors.[2] The structure-activity relationship (SAR) studies of these compounds revealed that the substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the solvent-exposed region were crucial for their inhibitory activity and selectivity.[2]

Furthermore, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase, a key enzyme in cell growth and survival pathways.[4]

Anti-inflammatory and Other Biological Activities

While the primary focus of recent research on indazole derivatives has been on oncology, some studies have explored their anti-inflammatory potential. However, specific data on derivatives of **methyl 4-amino-1H-indazole-3-carboxylate** in this therapeutic area is lacking. General indazole derivatives have been investigated for their ability to modulate inflammatory pathways, but a clear structure-activity relationship for anti-inflammatory effects is not as well-defined as it is for anticancer and kinase inhibitory activities.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of the biological activities of indazole derivatives.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

A general method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.

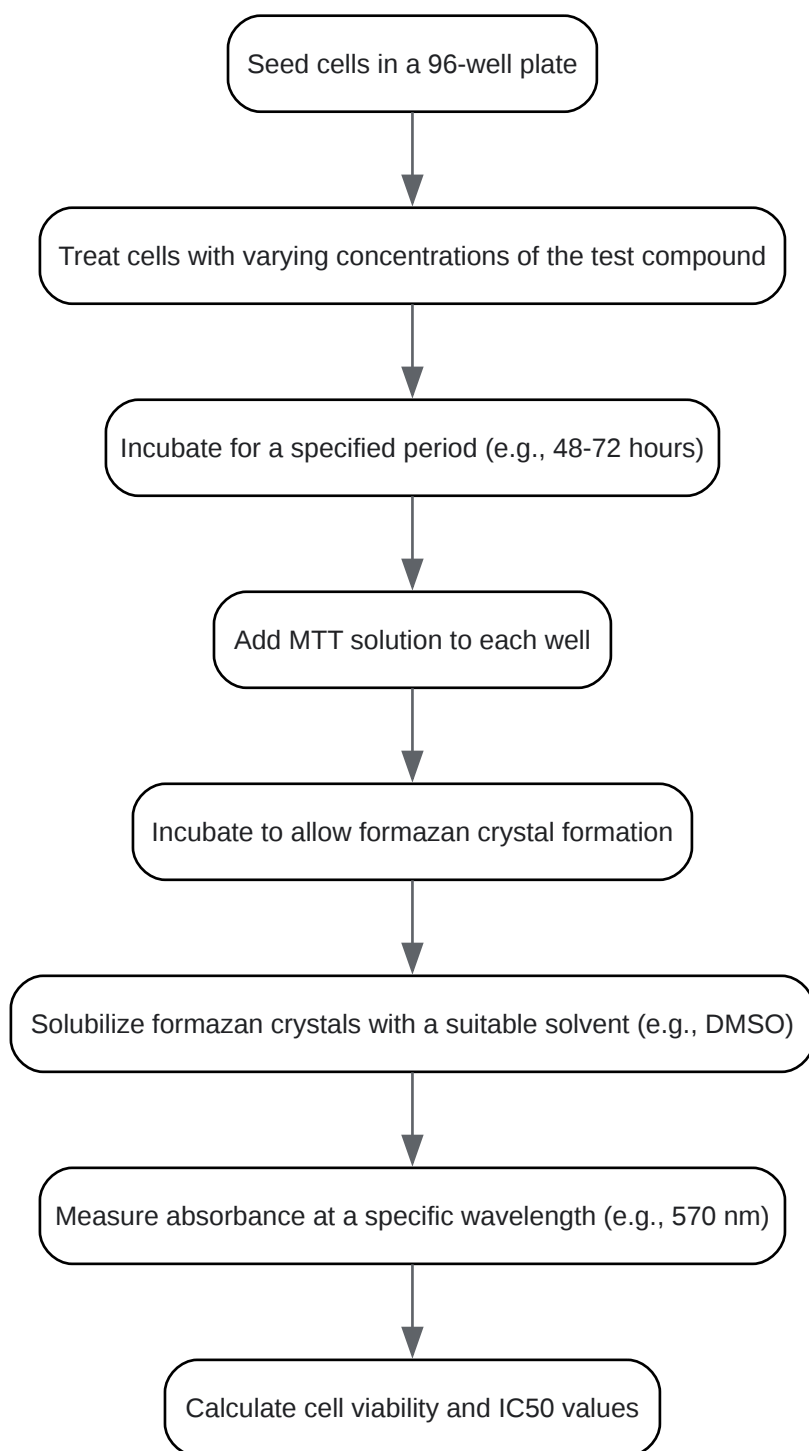
General Procedure:

- To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a base such as triethylamine (3 equivalents).
- Stir the reaction mixture at room temperature for approximately 15 minutes.
- Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Workflow:



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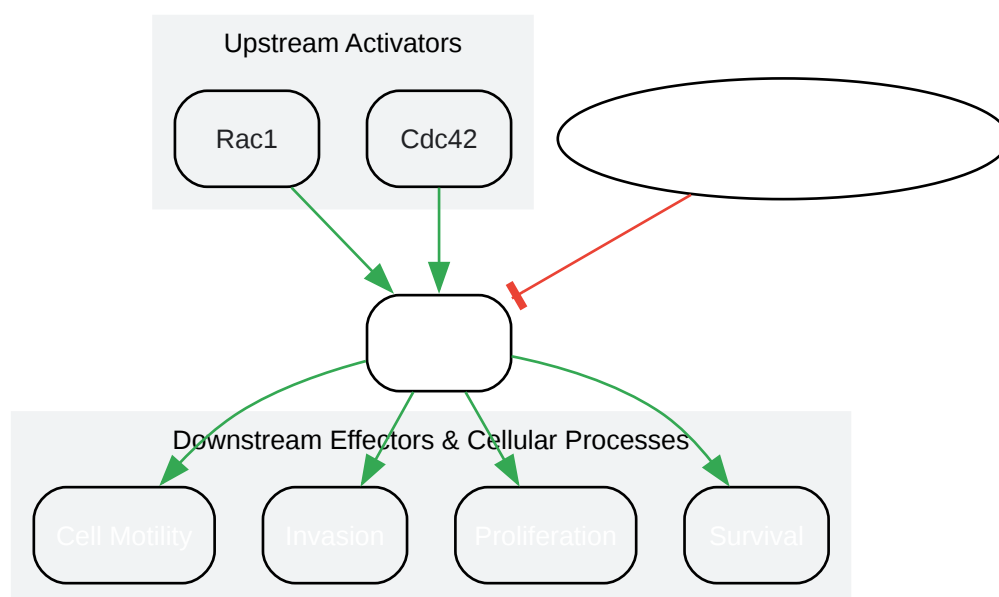
Figure 1: General workflow for the MTT assay.

Signaling Pathways

The anticancer and kinase inhibitory activities of indazole derivatives often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

PAK1 Signaling in Cancer

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Its dysregulation is implicated in cancer progression and metastasis.



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Figure 2: Simplified PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

Conclusion

While the indazole scaffold holds significant promise in the development of novel therapeutics, particularly in oncology, the specific derivatives of **methyl 4-amino-1H-indazole-3-carboxylate** remain an under-explored area of research. The data presented in this guide, drawn from studies on related indazole compounds, suggests that this particular scaffold could yield potent biological activities. Further synthesis and biological evaluation of derivatives from **methyl 4-amino-1H-indazole-3-carboxylate** are warranted to fully elucidate their therapeutic potential.

Researchers are encouraged to explore modifications at the 4-amino position to generate novel chemical entities for screening in various biological assays.

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